molecular formula C18H21ClN4 B11320151 N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11320151
M. Wt: 328.8 g/mol
InChI Key: FPRRLMTYMRKRHT-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a sec-butylamine substituent at position 5. Pyrazolo[1,5-a]pyrimidines are known for their versatility in medicinal chemistry, with applications in anti-mycobacterial agents (), CRF1 receptor antagonism (), and kinase inhibition (). The sec-butylamine moiety and halogenated aryl groups in this compound suggest possible bioactivity modulation through steric and electronic effects .

Properties

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

N-butan-2-yl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H21ClN4/c1-5-11(2)20-16-10-12(3)21-18-13(4)17(22-23(16)18)14-6-8-15(19)9-7-14/h6-11,20H,5H2,1-4H3

InChI Key

FPRRLMTYMRKRHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C

Origin of Product

United States

Biological Activity

N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer properties and enzyme inhibition.

PropertyValue
Molecular Formula C18H21ClN4
Molecular Weight 328.84 g/mol
LogP 4.5542
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Polar Surface Area 30.81 Ų

The biological activity of this compound is largely attributed to its role as an inhibitor of specific enzymes and proteins involved in cell proliferation and survival. Preliminary studies suggest that this compound may inhibit kinesin spindle protein (KSP), which is essential for mitosis. Inhibition of KSP leads to the formation of monopolar spindles, causing cell cycle arrest and subsequent apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Mechanistic Insights : The compound's ability to induce monopolar spindles was confirmed through microscopy studies, showcasing its potential as a KSP inhibitor .

Enzyme Inhibition

In addition to its anticancer effects, this compound has shown promise as an enzyme inhibitor:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar compounds have been noted for their ability to inhibit DHODH, an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors .

Case Studies

  • KSP Inhibition in Cancer Models :
    • A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups .
  • Selectivity and Toxicity :
    • Comparative toxicity studies revealed that while the compound effectively inhibited cancer cell growth, it exhibited lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting potential as therapeutic agents against malignancies such as breast and lung cancer .

Neurological Disorders

The compound has been investigated for its effects on neurological disorders through its interaction with the translocator protein (TSPO). TSPO is implicated in neuroinflammation and neurodegenerative diseases like Alzheimer's. Studies have shown that pyrazolo[1,5-a]pyrimidines can modulate TSPO activity, leading to neuroprotective effects and reduced inflammation in animal models .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related pyrazolo compounds against various bacterial strains. For example, compounds derived from the pyrazolo framework were tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis .

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing the neuroprotective effects of TSPO ligands, researchers found that this compound reduced neuroinflammation markers in mice subjected to induced neurodegeneration . This suggests potential therapeutic benefits in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include substituent positions (2, 3, 5), amine groups, and halogenation patterns. Below is a comparative analysis of analogs from the evidence:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Compound ID/Name Substituents (Positions 2, 3, 5) Amine Group Molecular Weight Biological Activity/Notes Reference
Target Compound 2-(4-ClPh), 3-Me, 5-Me N-(sec-butyl) 328.84 (calc) Hypothesized kinase/CRF1 modulation
N-sec-Butyl-3-(2-ClPh)-2,5-Me () 3-(2-ClPh), 2-Me, 5-Me N-(sec-butyl) 328.84 Structural isomer of target compound
3-(4-FPh)-5-(4-iPrPh)-N-(pyridin-2-ylmethyl) (35) 3-(4-FPh), 5-(4-iPrPh) N-(pyridin-2-ylmethyl) 473.56 Anti-mycobacterial (MIC = 0.5 µg/mL)
MPZP () 3-(4-MeO-2-MePh), 2-Me, 5-Me N,N-bis(2-methoxyethyl) 439.50 CRF1 antagonist (IC50 = 12 nM)
N-(4-ClPh)-2-Me-3,5-Ph () 2-Me, 3-Ph, 5-Ph N-(4-ClPh) 410.90 Unreported activity
BG53745 () 3-Ph, 2-Me, 5-Me N-(sec-butyl) 294.39 Structural analog with simpler aryl

Key Observations:

Substituent Position Sensitivity : The target compound’s 2-(4-ClPh) group distinguishes it from ’s 3-(2-ClPh) isomer, suggesting divergent bioactivity due to steric and electronic effects .

Amine Group Impact : Sec-butylamine (target compound) vs. pyridinylmethyl () or bis-methoxyethyl () amines influence solubility and target selectivity. For example, MPZP’s bulky amine enhances CRF1 binding .

Halogenation : 4-Chlorophenyl (target) vs. 4-fluorophenyl () substitutions may alter metabolic stability and target affinity .

Detailed Research Findings

Anti-Mycobacterial Activity ()

Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-aryl groups (e.g., compound 35 in ) exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL). The sec-butylamine group in the target compound may enhance membrane permeability compared to pyridinylmethyl analogs .

CRF1 Receptor Antagonism ()

MPZP () demonstrates that 3-aryl and 2,5-dimethyl substitutions are critical for CRF1 inhibition. The target compound’s 2-(4-ClPh) group could mimic MPZP’s 3-(4-MeO-2-MePh) in receptor binding .

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